4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methylsulfonyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide in the presence of a base to yield the benzamide intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
Compared to similar compounds, 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets that may not be possible with other compounds .
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)14-5-9-16(10-6-14)19-18(21)15-7-11-17(12-8-15)20(3)24(4,22)23/h5-13H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVYLAAHZMDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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